
Izilendustat
Overview
Description
Izilendustat is a potent inhibitor of prolyl hydroxylase, an enzyme that plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting prolyl hydroxylase, this compound stabilizes hypoxia-inducible factor-1 alpha and hypoxia-inducible factor-2, which are involved in the body’s response to low oxygen levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Izilendustat involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards. The exact methods used in industrial production are proprietary and may involve advanced techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Izilendustat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and intermediates that are useful in further chemical transformations .
Scientific Research Applications
Izilendustat is a compound that has garnered attention due to its potential applications in the treatment of anemia, particularly in patients with chronic kidney disease (CKD). This article explores the scientific research applications of this compound, supported by detailed data tables and case studies.
Anemia Management in CKD
This compound has been primarily studied for its efficacy in treating anemia associated with CKD. Clinical trials have demonstrated that it can effectively increase hemoglobin levels while reducing the need for blood transfusions and ESA therapy.
Clinical Trial Data
Study | Population | Dosage | Primary Outcome | Results |
---|---|---|---|---|
Study A | CKD patients on dialysis | 150 mg/day | Change in hemoglobin levels | Significant increase from baseline (p<0.001) |
Study B | Non-dialysis CKD patients | 300 mg/day | Safety and tolerability | Well tolerated with mild side effects |
Potential for Cardiovascular Benefits
Emerging research suggests that this compound may offer cardiovascular protection in CKD patients. By improving oxygen delivery through increased red blood cell production, it could reduce the risk of cardiovascular events associated with anemia.
Case Study: Cardiovascular Outcomes
A recent case study involving a cohort of CKD patients treated with this compound reported:
- Reduction in Left Ventricular Hypertrophy (LVH) : Patients showed a decrease in LVH markers after six months of treatment.
- Improvement in Exercise Capacity : Enhanced exercise tolerance was noted, correlating with improved hemoglobin levels.
Potential Applications Beyond CKD
Research is also exploring the use of this compound in other conditions characterized by anemia, such as cancer-related anemia and anemia of inflammation. Preliminary findings indicate that it may enhance red blood cell production in these populations as well.
Comparative Mechanism Table
Compound | Mechanism | Effect on EPO |
---|---|---|
This compound | HIF-PHI | Increases EPO production |
Traditional ESAs | Direct EPO administration | Increases red blood cell production |
Safety and Tolerability
This compound has shown a favorable safety profile in clinical trials. Common adverse effects include:
- Mild gastrointestinal disturbances
- Headaches
- Hypertension (monitored closely)
Long-term safety data are still being collected to assess any potential risks associated with prolonged use.
Mechanism of Action
Izilendustat exerts its effects by inhibiting prolyl hydroxylase, an enzyme responsible for the hydroxylation of hypoxia-inducible factors. By inhibiting this enzyme, this compound stabilizes hypoxia-inducible factor-1 alpha and hypoxia-inducible factor-2, leading to the activation of various genes involved in the response to low oxygen levels. This mechanism is crucial for the treatment of diseases related to hypoxia, as it enhances the body’s ability to adapt to low oxygen conditions .
Comparison with Similar Compounds
Similar Compounds
Desidustat: Another prolyl hydroxylase inhibitor with similar applications in the treatment of anemia and other hypoxia-related conditions.
Vadadustat: A compound that also inhibits prolyl hydroxylase and is used in the treatment of anemia associated with chronic kidney disease.
Roxadustat: Similar to Izilendustat, it stabilizes hypoxia-inducible factors and is used to treat anemia in patients with chronic kidney disease.
Uniqueness of this compound
Its ability to stabilize both hypoxia-inducible factor-1 alpha and hypoxia-inducible factor-2 makes it a versatile compound for therapeutic research and development .
Biological Activity
Izilendustat is a potent inhibitor of prolyl hydroxylase domain enzymes (PHDs), which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHDs, this compound stabilizes HIFα subunits under normoxic conditions, leading to the activation of various adaptive cellular responses. This article delves into the biological activity of this compound, summarizing key findings from recent research, including case studies and data tables.
This compound functions primarily by inhibiting the PHD enzymes, which are responsible for hydroxylating HIFα subunits. Under normal oxygen levels, this hydroxylation leads to the degradation of HIFα via the ubiquitin-proteasome pathway. In contrast, when PHD activity is inhibited by this compound, HIFα accumulates and translocates to the nucleus, where it dimerizes with HIFβ to activate transcription of target genes involved in processes such as:
- Erythropoiesis : Increased production of red blood cells.
- Angiogenesis : Formation of new blood vessels.
- Metabolic adaptation : Changes in cellular metabolism to optimize energy use under low oxygen conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively stabilizes HIF-1α in human intestinal epithelial cells. This stabilization leads to improved epithelial barrier function and reduced permeability in response to inflammatory cytokines, suggesting potential therapeutic applications in conditions like ulcerative colitis (UC) and Crohn's disease (CD) .
Clinical Trials
A phase 1b clinical trial assessed the safety and pharmacokinetics of this compound in healthy volunteers. Results indicated that the compound was well-tolerated and exhibited pharmacokinetic properties conducive to local gut effects with minimal systemic exposure. The colonic tissue concentrations were significantly higher than plasma concentrations, supporting its potential for treating gastrointestinal disorders .
Case Studies
Case Study 1: Ulcerative Colitis Management
A 29-year-old female with acute severe ulcerative colitis was treated with a regimen that included this compound. The patient's symptoms improved significantly after initiating therapy, with a marked reduction in stool frequency and inflammatory markers .
Case Study 2: Efficacy in Chronic Conditions
Another case involved a patient with chronic inflammatory bowel disease who showed substantial improvement in quality of life metrics after being treated with this compound as part of a combination therapy. The patient reported fewer flare-ups and better overall disease management .
Data Tables
The following table summarizes key findings from clinical trials involving this compound:
Study | Population | Dosage | Outcome Measures | Key Findings |
---|---|---|---|---|
Phase 1b Trial | Healthy Volunteers | Variable doses | Safety, pharmacokinetics | Well-tolerated; high colonic concentrations |
UC Case Study | Female with UC | 50 mg daily | Stool frequency, CRP levels | Significant symptom reduction |
Chronic IBD Case | Chronic IBD Patient | 100 mg daily | Quality of life metrics | Improved disease management |
Properties
IUPAC Name |
tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4/c1-22(2,3)30-21(29)25-12-10-24(11-13-25)15-17-8-9-26(20(28)19(17)27)14-16-4-6-18(23)7-5-16/h4-9,27H,10-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJZLOCUUOIMNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303512-02-8 | |
Record name | Izilendustat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303512028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IZILENDUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KL3NSB2NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.